3-(2-Hydroxypropan-2-yl)-1,4-dihydro-1,2,4-triazol-5-one
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Overview
Description
3-(2-Hydroxypropan-2-yl)-1,4-dihydro-1,2,4-triazol-5-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a hydroxypropan-2-yl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxypropan-2-yl)-1,4-dihydro-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxypropan-2-yl hydrazine with a suitable carbonyl compound, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Hydroxypropan-2-yl)-1,4-dihydro-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 3-(2-oxopropan-2-yl)-1,4-dihydro-1,2,4-triazol-5-one, while substitution reactions can produce a variety of derivatives with different functional groups attached to the triazole ring.
Scientific Research Applications
3-(2-Hydroxypropan-2-yl)-1,4-dihydro-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antifungal, antibacterial, and anticancer agents.
Industry: The compound can be used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxypropan-2-yl)-1,4-dihydro-1,2,4-triazol-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxypropan-2-yl group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the compound-enzyme complex and preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
3-(2-Hydroxypropan-2-yl)-1,2,4-triazole: Lacks the dihydro component, making it less stable under certain conditions.
1,2,4-Triazol-5-one: Does not have the hydroxypropan-2-yl group, resulting in different reactivity and applications.
3-(2-Hydroxyethyl)-1,4-dihydro-1,2,4-triazol-5-one: Similar structure but with a hydroxyethyl group instead of hydroxypropan-2-yl, leading to variations in chemical behavior.
Uniqueness: The presence of the hydroxypropan-2-yl group in 3-(2-Hydroxypropan-2-yl)-1,4-dihydro-1,2,4-triazol-5-one imparts unique properties, such as enhanced stability and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further distinguish it from similar compounds.
Biological Activity
3-(2-Hydroxypropan-2-yl)-1,4-dihydro-1,2,4-triazol-5-one is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a triazole ring that is known for its ability to interact with various biological targets.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory properties. The compound this compound was evaluated for its effect on cytokine release in peripheral blood mononuclear cells (PBMCs).
- Findings : In vitro tests indicated that at a concentration of 50 µg/mL, the compound reduced TNF-α production by approximately 44–60%, comparable to established anti-inflammatory drugs like ibuprofen .
Concentration (µg/mL) | TNF-α Production (%) | Control (%) |
---|---|---|
0 | 100 | 100 |
25 | 90 | 94.19 |
50 | 40 | 94.19 |
100 | 30 | 94.19 |
2. Antimicrobial Activity
The antimicrobial efficacy of the compound has also been explored against various bacterial strains.
- Study Results : The compound showed activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was assessed using standard antimicrobial susceptibility tests, revealing a promising potential as an antimicrobial agent .
3. Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied. The compound was tested against several cancer cell lines including melanoma and breast cancer cells.
- Case Study : In a study involving human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, the compound exhibited cytotoxic effects with IC50 values indicating significant antiproliferative activity .
Cell Line | IC50 Value (µM) |
---|---|
IGR39 (Melanoma) | 15 |
MDA-MB-231 (Breast Cancer) | 20 |
The mechanisms through which this compound exerts its biological effects are believed to involve:
- Inhibition of Cytokine Production : By modulating the release of inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
- Induction of Apoptosis in Cancer Cells : Triggering programmed cell death pathways in malignant cells.
Properties
Molecular Formula |
C5H9N3O2 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
3-(2-hydroxypropan-2-yl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C5H9N3O2/c1-5(2,10)3-6-4(9)8-7-3/h10H,1-2H3,(H2,6,7,8,9) |
InChI Key |
BSQGOHIVMSPVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NNC(=O)N1)O |
Origin of Product |
United States |
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